molecular formula C22H17N3O5 B12012336 4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate

4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate

Cat. No.: B12012336
M. Wt: 403.4 g/mol
InChI Key: YJBMBEPQTUAMOP-OEAKJJBVSA-N
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Description

4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazono group and a nitrobenzoyl moiety. Its molecular formula is C21H17N3O4, and it has a molecular weight of 375.37 g/mol .

Preparation Methods

The synthesis of 4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 3-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C22H17N3O5/c1-15-3-2-4-18(13-15)22(27)30-20-11-5-16(6-12-20)14-23-24-21(26)17-7-9-19(10-8-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+

InChI Key

YJBMBEPQTUAMOP-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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